molecular formula C₁₃H₁₅BrN₂O₄ B146209 3-Amino-3-phenylpropanoic acid CAS No. 614-19-7

3-Amino-3-phenylpropanoic acid

Cat. No. B146209
Key on ui cas rn: 614-19-7
M. Wt: 165.19 g/mol
InChI Key: UJOYFRCOTPUKAK-UHFFFAOYSA-N
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Patent
US05856311

Procedure details

A suspension of 100 g of benzaldehyde, 94 g of malonic acid, 109 g of ammonium acetate in 300 cm3 of ethanol, is brought to boiling point in a nitrogen atmosphere, under vigorous stirring. The suspension is mantained under the above conditions for about eight hours.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([OH:15])(=[O:14])[CH2:10]C(O)=O.C([O-])(=O)C.[NH4+:20]>C(O)C>[CH:5]1[CH:6]=[CH:7][C:2]([CH:1]([NH2:20])[CH2:10][C:9]([OH:15])=[O:14])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
94 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
109 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C1=CC=C(C=C1)C(CC(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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